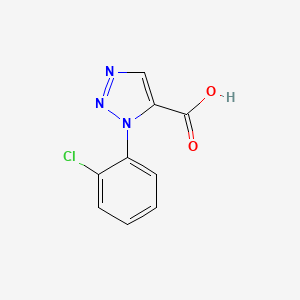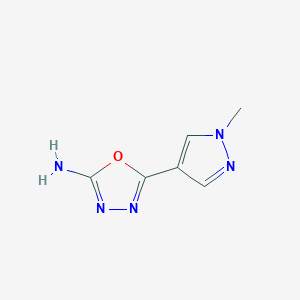
3-(2-chlorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one
Vue d'ensemble
Description
3-(2-Chlorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one, also known as chlorphenoxymethylchromone (CPMC), is a synthetic phenol derivative belonging to the class of compounds known as chromones. CPMC is a white crystalline powder that is soluble in organic solvents and has a wide range of applications in the fields of medicine and biochemistry. CPMC is used as a reagent in organic synthesis, and it has been shown to have antifungal, antiviral, and antibacterial properties. It has also been used in the synthesis of several drugs, including those used to treat cancer and AIDS.
Applications De Recherche Scientifique
Structural Analysis and Synthesis
The crystal structure of compounds closely related to 3-(2-chlorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one reveals intricate molecular configurations and intermolecular interactions. For example, studies have described the synthesis and crystal structures of various chromen-4-one derivatives, highlighting their potential as scaffolds for further chemical modifications (Manolov et al., 2008; Manolov, Morgenstern, & Hegetschweiler, 2012). These structures often feature hydrogen bonding and π-π stacking, which are crucial for the compound's stability and reactivity.
Potential Biological Activities
Several studies have synthesized and evaluated the biological activities of chromen-4-one derivatives, aiming at discovering new therapeutic agents. Notably, compounds structurally similar to 3-(2-chlorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one have been investigated for their antimicrobial, antioxidant, and anticancer properties. For instance, the synthesis and biological screening of various chromen-4-one derivatives have revealed significant antimicrobial and antioxidant activities, suggesting their potential as leads for developing new drugs (Hatzade et al., 2008; Al-ayed, 2011). Additionally, the anticancer potential of certain chromen-4-one derivatives against specific cancer cell lines has been demonstrated, offering insights into the design of novel anticancer agents (Singh et al., 2017).
Chemical Synthesis and Modification Techniques
Research has also focused on the chemical synthesis and modification of chromen-4-one derivatives, providing valuable methodologies for the production and functionalization of these compounds. Techniques such as cyclocondensation reactions, Michael addition, and choline hydroxide-catalyzed syntheses have been employed to generate a wide array of chromen-4-one derivatives with diverse biological activities (El‐Shaaer et al., 2012; Alonzi et al., 2014; Salari, Mosslemin, & Hassanabadi, 2016). These studies not only expand the chemical repertoire of chromen-4-one derivatives but also enhance our understanding of their potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
3-(2-chlorophenoxy)-7-hydroxy-2,8-dimethylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO4/c1-9-13(19)8-7-11-15(20)17(10(2)21-16(9)11)22-14-6-4-3-5-12(14)18/h3-8,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXCEVDUXAGLNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



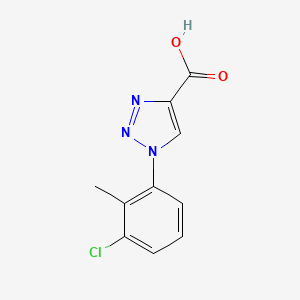
![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1414809.png)
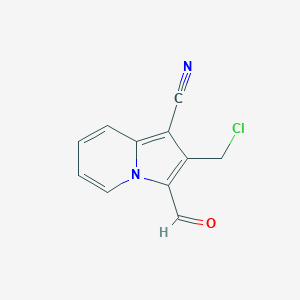

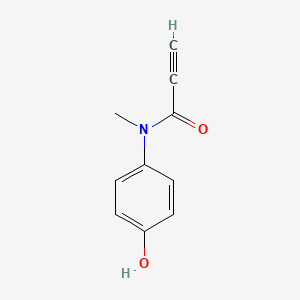
![3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1414818.png)
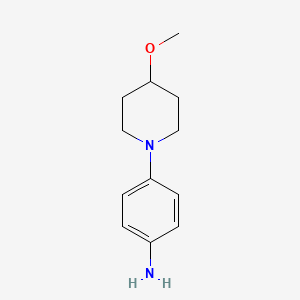
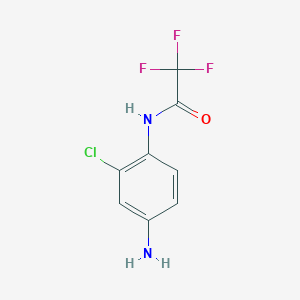
![[1-(3-Methoxyphenyl)cyclopropyl]methylamine](/img/structure/B1414821.png)

![4-Chloro-3-[(dimethylamino)methyl]aniline](/img/structure/B1414823.png)

